![molecular formula C24H32N4O3S B2850057 N-(3,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898451-37-1](/img/structure/B2850057.png)
N-(3,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a morpholinopropyl group, a tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group, and a thioacetamide group attached to a 3,5-dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The morpholinopropyl group would introduce a six-membered ring with an oxygen and nitrogen atom. The tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group would introduce a fused ring system with a pyrimidine ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the thioacetamide group might be susceptible to hydrolysis, and the morpholinopropyl group might participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and overall charge would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Pyridine Derivatives as Insecticides
- Study Overview : Investigation into pyridine derivatives for insecticidal activity against cowpea aphid. One compound demonstrated approximately four times the insecticidal activity of acetamiprid, a known insecticide, indicating potential for agricultural pest control applications (E. A. Bakhite et al., 2014).
Antimicrobial and Anti-inflammatory Agents
- Study Overview : Synthesis of novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This suggests a potential role in developing new therapeutic agents for inflammation and pain management (A. Abu‐Hashem et al., 2020).
Antifungal Agents
- Study Overview : Discovery of acetamide derivatives with broad-spectrum antifungal properties, including activity against Candida and Aspergillus species. This research highlights the potential for developing new antifungal medications (D. Bardiot et al., 2015).
Structural Studies on Amide Compounds
- Study Overview : Examination of the structural aspects of amide-containing derivatives and their interactions with acids, demonstrating potential applications in materials science and pharmaceutical formulation due to their unique properties (A. Karmakar et al., 2007).
Antimicrobial Activity of Pyrimidine-Triazole Derivatives
- Study Overview : Synthesis and evaluation of pyrimidine-triazole derivatives for antimicrobial activity, indicating potential for the development of new antimicrobial agents (J.J. Majithiya & B. Bheshdadia, 2022).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-17-13-18(2)15-19(14-17)25-22(29)16-32-23-20-5-3-6-21(20)28(24(30)26-23)8-4-7-27-9-11-31-12-10-27/h13-15H,3-12,16H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHFQXOZOZCHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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